molecular formula C11H7ClN2 B3361473 3-chloro-9H-pyrido[3,4-b]indole

3-chloro-9H-pyrido[3,4-b]indole

Cat. No.: B3361473
M. Wt: 202.64 g/mol
InChI Key: JDYLMOJCIKYTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-9H-beta-carboline is a derivative of the beta-carboline family, which is known for its tricyclic structure consisting of a pyridine-fused indole framework. Beta-carbolines are a significant class of heterocyclic compounds due to their broad spectrum of biological activities and pharmacological potential . The introduction of a chlorine atom at the 3-position of the beta-carboline structure can significantly alter its chemical properties and biological activities.

Preparation Methods

The synthesis of 3-Chloro-9H-beta-carboline can be achieved through various synthetic routes. One common method involves the thermolysis of substituted 4-aryl-3-azidopyridines . This method is advantageous due to its efficiency and the ability to produce a wide range of beta-carboline derivatives. Industrial production methods often involve the use of metal-catalyzed reactions, such as the Ru-catalyzed photoredox synthesis or Pd-catalyzed Buchwald-Hartwig arylation .

Chemical Reactions Analysis

3-Chloro-9H-beta-carboline undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, resulting in various reduced forms.

    Substitution: The chlorine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Chloro-9H-beta-carboline has a wide range of applications in scientific research:

Properties

IUPAC Name

3-chloro-9H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c12-11-5-8-7-3-1-2-4-9(7)14-10(8)6-13-11/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYLMOJCIKYTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=NC=C3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-9H-pyrido[3,4-b]indole
Reactant of Route 2
Reactant of Route 2
3-chloro-9H-pyrido[3,4-b]indole
Reactant of Route 3
3-chloro-9H-pyrido[3,4-b]indole
Reactant of Route 4
3-chloro-9H-pyrido[3,4-b]indole
Reactant of Route 5
3-chloro-9H-pyrido[3,4-b]indole
Reactant of Route 6
3-chloro-9H-pyrido[3,4-b]indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.